molecular formula C15H15NO B1392227 5-(2,6-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187168-06-4

5-(2,6-Dimethylbenzoyl)-2-methylpyridine

Cat. No.: B1392227
CAS No.: 1187168-06-4
M. Wt: 225.28 g/mol
InChI Key: RPVVEZQNBGURFB-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylbenzoyl)-2-methylpyridine is an organic compound with the molecular formula C15H15NO It is a derivative of pyridine, featuring a benzoyl group substituted at the 5-position and a methyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylbenzoyl)-2-methylpyridine typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,6-dimethylbenzoyl chloride with 2-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylbenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzoyl group to a benzyl alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Sodium hydride in dimethylformamide

Major Products Formed

    Oxidation: 2,6-Dimethylbenzoic acid derivatives

    Reduction: 2,6-Dimethylbenzyl alcohol derivatives

    Substitution: Various alkylated pyridine derivatives

Scientific Research Applications

5-(2,6-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The pyridine ring can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylbenzoyl)-5-methylpyridine
  • 2,6-Dimethylbenzoyl chloride
  • 2,6-Dimethylbenzyl alcohol

Uniqueness

5-(2,6-Dimethylbenzoyl)-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in targeted synthetic applications and specialized research studies.

Properties

IUPAC Name

(2,6-dimethylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-5-4-6-11(2)14(10)15(17)13-8-7-12(3)16-9-13/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVVEZQNBGURFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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